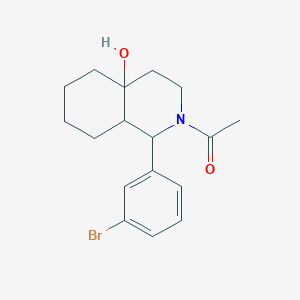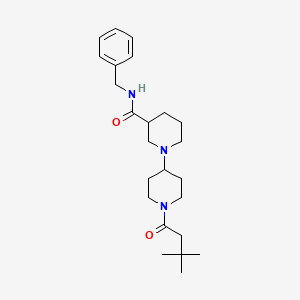![molecular formula C22H27N3O2S B6124164 3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TTP488 and has been extensively studied for its ability to target the receptor for advanced glycation end products (RAGE).
作用機序
TTP488 acts by binding to RAGE, which is a multi-ligand receptor that is involved in various physiological and pathological processes. RAGE is expressed in various tissues, including the brain, and is believed to play a role in the development of various diseases. By inhibiting the binding of ligands to RAGE, TTP488 is believed to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
TTP488 has been shown to have various biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and inhibiting the growth and metastasis of cancer cells. These effects are believed to be mediated through the inhibition of RAGE signaling.
実験室実験の利点と制限
One of the main advantages of TTP488 is its specificity for RAGE, which makes it a useful tool for studying the role of RAGE in various diseases. However, TTP488 has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on TTP488, including:
1. Developing more stable and soluble analogs of TTP488 for use in experiments.
2. Investigating the potential therapeutic applications of TTP488 in other diseases, such as cardiovascular disease and neurodegenerative diseases.
3. Studying the mechanisms of action of TTP488 in more detail to better understand its effects on various physiological and pathological processes.
4. Investigating the potential side effects of TTP488 and developing strategies to minimize these effects.
Conclusion:
In conclusion, TTP488 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to target RAGE and has shown promise in various diseases, including Alzheimer's disease, diabetes, and cancer. Further research is needed to fully understand the potential of TTP488 and to develop more effective analogs for use in experiments.
合成法
The synthesis of TTP488 is a complex process that involves several steps. The starting material for the synthesis is 2-thienylmethylamine, which is reacted with 2-bromoacetophenone to form 2-(2-thienylmethyl)-1-phenylethanone. This intermediate is then reacted with piperidine and sodium borohydride to form 2-(4-phenyl-1-piperidinyl)ethanol. The final step involves the reaction of 2-(4-phenyl-1-piperidinyl)ethanol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form TTP488.
科学的研究の応用
TTP488 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to inhibit the binding of amyloid-beta to RAGE, which is believed to play a role in the development of the disease. In diabetes, TTP488 has been shown to reduce inflammation and improve insulin sensitivity. In cancer, TTP488 has been shown to inhibit the growth and metastasis of various cancer cell lines.
特性
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(24-11-8-18(9-12-24)17-5-2-1-3-6-17)15-20-22(27)23-10-13-25(20)16-19-7-4-14-28-19/h1-7,14,18,20H,8-13,15-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXDTONSXBQLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)

![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6124146.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)
![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)